(R)-Benzyl (1-(4-((1H-pyrrolo[2,3-b]pyridin-4-yl)carbamoyl)phenyl)ethyl)carbamate
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Overview
Description
(R)-Benzyl (1-(4-((1H-pyrrolo[2,3-b]pyridin-4-yl)carbamoyl)phenyl)ethyl)carbamate is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a benzyl group attached to an ethyl carbamate moiety, which is further connected to a pyrrolopyridine derivative.
Mechanism of Action
Target of Action
The primary target of this compound is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) that are found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound inhibits FGFR, thereby preventing these downstream effects and disrupting the associated cellular processes .
Biochemical Pathways
The compound’s action affects the FGFR signaling pathway. Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFR, the compound can potentially halt the progression of these cancers .
Pharmacokinetics
The compound is noted to have a low molecular weight , which is generally beneficial for bioavailability and could make it an appealing lead compound for further optimization .
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These results suggest that the compound could have potential therapeutic effects in the treatment of certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrrolopyridine core This can be achieved through a cyclization reaction involving appropriate precursors
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions. Purification techniques such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The pyrrolopyridine core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide or manganese dioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, are employed.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Primary amine.
Substitution: Substituted pyrrolopyridine derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for biological receptors or enzymes.
Medicine: Potential use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Application in the development of new materials or chemical processes.
Comparison with Similar Compounds
Benzyl carbamate derivatives: Similar structures with variations in the aromatic ring or the carbamate group.
Pyrrolopyridine derivatives: Compounds with different substituents on the pyrrolopyridine core.
Uniqueness: The uniqueness of this compound lies in its specific combination of the benzyl group, carbamate group, and pyrrolopyridine core, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
benzyl N-[(1R)-1-[4-(1H-pyrrolo[2,3-b]pyridin-4-ylcarbamoyl)phenyl]ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-16(27-24(30)31-15-17-5-3-2-4-6-17)18-7-9-19(10-8-18)23(29)28-21-12-14-26-22-20(21)11-13-25-22/h2-14,16H,15H2,1H3,(H,27,30)(H2,25,26,28,29)/t16-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVVZDMIKBFLOZ-MRXNPFEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)NC(=O)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)NC(=O)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90477727 |
Source
|
Record name | (R)-Benzyl (1-(4-((1H-pyrrolo[2,3-b]pyridin-4-yl)carbamoyl)phenyl)ethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90477727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173897-93-3 |
Source
|
Record name | (R)-Benzyl (1-(4-((1H-pyrrolo[2,3-b]pyridin-4-yl)carbamoyl)phenyl)ethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90477727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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